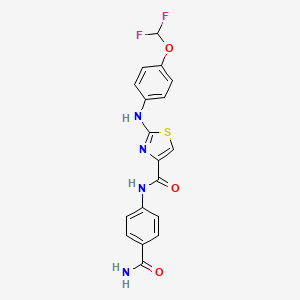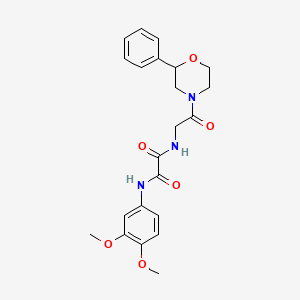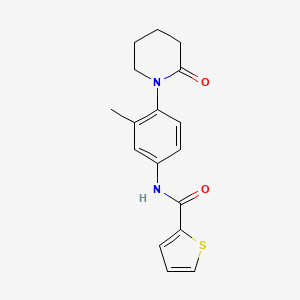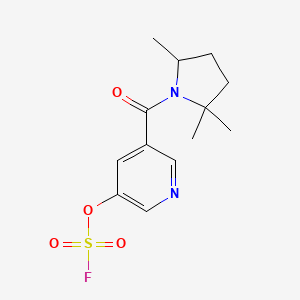![molecular formula C18H14N2O5 B2681149 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid CAS No. 327091-28-1](/img/no-structure.png)
2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
This compound is part of a class of chemicals that undergo specific reactions due to the functional groups present in their structure. For instance, the methoxycarbonyl and dihydroquinazolinyl groups suggest its potential for cyclization and interaction with bases or nucleophiles. A study detailed the cyclization of related compounds in the presence of bases, yielding anilides of hydroxyquinoline derivatives, indicating a pathway for generating structurally complex molecules from simpler precursors (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antimicrobial Activity
The structural motif of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is similar to that of quinazolinone derivatives, which have been explored for their antimicrobial properties. Research has demonstrated that quinazolinone compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid' involves the synthesis of the intermediate 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, which is then reacted with 2-bromomethylbenzoic acid to yield the final product.", "Starting Materials": [ "2-bromomethylbenzoic acid", "2-amino-3-methoxycarbonylbenzoic acid", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde", "a. Dissolve 2-amino-3-methoxycarbonylbenzoic acid (1.0 g, 5.4 mmol) in acetic anhydride (10 mL) and add sulfuric acid (0.5 mL).", "b. Heat the mixture at 100°C for 1 hour.", "c. Cool the mixture to room temperature and pour it into ice-cold water (50 mL).", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in ethanol (10 mL) and add sodium hydride (0.2 g, 5.4 mmol).", "f. Heat the mixture at 80°C for 1 hour.", "g. Cool the mixture to room temperature and add water (50 mL).", "h. Collect the precipitate by filtration and wash it with water.", "i. Dissolve the precipitate in ethanol (10 mL) and add sodium nitrite (0.3 g, 4.3 mmol) in water (5 mL).", "j. Add hydrochloric acid (1.0 mL) dropwise to the mixture at 0°C.", "k. Stir the mixture at 0°C for 30 minutes.", "l. Collect the precipitate by filtration and wash it with water.", "m. Dissolve the precipitate in ethanol (10 mL) and add sodium hydroxide (0.2 g, 5.4 mmol) in water (5 mL).", "n. Heat the mixture at 80°C for 1 hour.", "o. Cool the mixture to room temperature and collect the precipitate by filtration.", "Step 2: Synthesis of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid", "a. Dissolve 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (0.5 g, 2.2 mmol) and 2-bromomethylbenzoic acid (0.7 g, 2.2 mmol) in ethanol (10 mL).", "b. Add sodium hydride (0.1 g, 2.2 mmol) to the mixture and stir it at room temperature for 1 hour.", "c. Pour the mixture into water (50 mL) and acidify it with hydrochloric acid.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dry the precipitate under vacuum to obtain the final product." ] } | |
CAS-Nummer |
327091-28-1 |
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.319 |
IUPAC-Name |
2-[(7-methoxycarbonyl-4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O5/c1-25-18(24)11-6-7-13-14(8-11)19-15(20-16(13)21)9-10-4-2-3-5-12(10)17(22)23/h2-8H,9H2,1H3,(H,22,23)(H,19,20,21) |
InChI-Schlüssel |
ORZHVONLWFVLRA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681077.png)



![4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2681085.png)


![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)
